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Compound of Interest

Compound Name: Aprindine

Cat. No.: B120272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of aprindine, a Class Ib

antiarrhythmic agent, on cardiac sodium channels (Nav1.5). By elucidating its state-dependent

binding, kinetics, and electrophysiological consequences, this document provides a

comprehensive resource for professionals in cardiac electrophysiology and drug development.

Core Mechanism: State-Dependent Sodium Channel
Blockade
Aprindine's primary antiarrhythmic effect stems from its ability to block cardiac sodium

channels in a state-dependent manner. This means its affinity for the channel varies depending

on whether the channel is in the resting, open, or inactivated state. Aprindine exhibits a

significantly higher affinity for the inactivated state of the sodium channel compared to the

resting state. This preferential binding to the inactivated state is a hallmark of Class Ib

antiarrhythmics and is crucial to its therapeutic action, particularly in tissues that are frequently

depolarizing, such as in tachyarrhythmias.

This state-dependent interaction leads to both tonic and phasic (use-dependent) block. The

tonic block is a baseline level of inhibition, while the phasic block becomes more pronounced

with increased heart rate (use-dependence), as more channels enter the open and inactivated

states.[1]
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Quantitative Analysis of Aprindine's Interaction with
Cardiac Sodium Channels
The following tables summarize the key quantitative data describing the interaction of

aprindine with cardiac sodium channels, derived from voltage-clamp studies on guinea-pig

ventricular myocytes.
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Parameter Value
Experimental
Conditions

Reference

Binding Affinity (Kd)

Resting State (Kdrest) 37.7 µmol/l

Whole-cell voltage

clamp, [Na]i ando =

10 mmol/l, 18°C

[1]

Inactivated State (Kdi) 0.74 µmol/l

Whole-cell voltage

clamp, [Na]i ando =

10 mmol/l, 18°C

[1]

Electrophysiological

Effects

Shift in Inactivation

Curve
-11.4 ± 3.5 mV 3 µmol/l aprindine [1]

Recovery Time

Constant from Phasic

Block

4.8 s
Holding potential =

-100 mV
[1]

5.0 s
Holding potential =

-140 mV
[1]

Use-Dependent

(Phasic) Block

3 µmol/l aprindine, 2

Hz stimulation
[1]

at 1.5 ms pulse

duration
64% ± 3% [1]

at 20 ms pulse

duration
82% ± 6% [1]

at 200 ms pulse

duration
93% ± 7% [1]

Table 1: Quantitative data on aprindine's interaction with cardiac sodium channels.

Experimental Protocols
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The data presented above were primarily obtained using the whole-cell voltage-clamp

technique on isolated guinea-pig ventricular myocytes.

Whole-Cell Voltage Clamp Methodology
Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig

hearts.

Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the

intracellular environment, typically containing (in mmol/l): CsCl, NaCl, EGTA, HEPES, and

Mg-ATP, with the pH adjusted to 7.2-7.4. The low tip resistance (e.g., 0.5 MΩ) allows for

good electrical access to the cell interior.[1]

External Solution (Extracellular): The myocytes are bathed in a solution that mimics the

extracellular environment, typically containing (in mmol/l): NaCl, CsCl, CaCl2, MgCl2,

HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations, such as a low

intracellular and extracellular sodium concentration ([Na]i ando = 10 mmol/l), are used to

isolate the sodium current.[1]

Voltage Protocols:

Tonic Block Assessment: The resting membrane potential is held at a hyperpolarized level

(e.g., -140 mV) where most channels are in the resting state. Depolarizing pulses are then

applied to elicit sodium currents, and the reduction in current amplitude in the presence of

aprindine is measured to determine the tonic block.

Inactivated State Affinity: To determine the affinity for the inactivated state, the membrane

potential is held at a more depolarized level (e.g., -90 mV) to induce inactivation in a

significant portion of the channels before the test pulse.

Use-Dependent Block Assessment: A train of depolarizing pulses at a specific frequency

(e.g., 2 Hz) is applied from a holding potential.[1] The progressive decrease in the sodium

current amplitude with each pulse reflects the accumulation of channels in the blocked

state.

Recovery from Block: After inducing use-dependent block with a train of pulses, the time

course of recovery is measured by applying test pulses at various intervals following the
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pulse train. The time constant of recovery is then calculated.

Visualizing the Mechanism and Workflow
Signaling and Binding Pathway
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Cardiac Sodium Channel States

Aprindine

Resting State

Open State

Depolarization Inactivated StateFast Inactivation

Repolarization
(Slow)

Aprindine

Low Affinity
(Tonic Block)

High Affinity
(Use-Dependent Block)

Isolation of
Guinea-Pig Ventricular Myocytes

Whole-Cell Patch Clamp Configuration

Application of Specific
Voltage Protocols

Recording of Sodium Currents
(Control vs. Aprindine)

Data Analysis

Determination of Tonic Block Determination of Use-Dependent Block Calculation of Kinetic Parameters
(e.g., Recovery Time Constant)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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